N-phenyl hydroxylamine hydrochloride
CAS No.:
Cat. No.: VC1895637
Molecular Formula: C6H8ClNO
Molecular Weight: 145.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8ClNO |
|---|---|
| Molecular Weight | 145.59 g/mol |
| IUPAC Name | N-phenylhydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C6H7NO.ClH/c8-7-6-4-2-1-3-5-6;/h1-5,7-8H;1H |
| Standard InChI Key | GRMAAWAXJPMSLR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NO.Cl |
Introduction
Chemical Structure and Properties
Structure of N-Phenylhydroxylamine
N-phenylhydroxylamine consists of a phenyl group attached to a nitrogen atom that also bears a hydroxyl group. This structural configuration makes it distinct from O-phenylhydroxylamine, where the bonding arrangement differs . The parent compound has a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol .
Physical Properties of N-Phenylhydroxylamine
The parent compound N-phenylhydroxylamine has well-documented physical properties that provide a baseline for understanding its hydrochloride salt:
Table 1: Physical Properties of N-Phenylhydroxylamine
| Property | Predicted Value/Characteristic | Scientific Basis |
|---|---|---|
| Molecular Formula | C₆H₇NO·HCl | Addition of HCl to parent compound |
| Molecular Weight | Approximately 145.59 g/mol | Sum of parent compound (109.13) and HCl (36.46) |
| Appearance | Likely crystalline solid | Typical for hydrochloride salts |
| Water Solubility | Enhanced compared to parent compound | Ionic character increases aqueous solubility |
| Stability | Potentially greater than parent compound | Protonation of nitrogen reduces reactivity |
| Melting Point | Different from parent compound | Different crystal lattice energies |
Synthesis Methods
Synthesis of the Parent Compound
N-phenylhydroxylamine can be prepared through several methods:
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Reduction of nitrobenzene with zinc in the presence of NH₄Cl
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Transfer hydrogenation of nitrobenzene using hydrazine as an H₂ source over a rhodium catalyst
Chemical Reactivity
Reactivity of N-Phenylhydroxylamine
The parent compound exhibits several characteristic reactions that may be modified in the hydrochloride salt form:
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Bamberger rearrangement: N-phenylhydroxylamine rearranges to 4-aminophenol when heated in the presence of strong acids
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Condensation with aldehydes to form nitrones, such as the reaction with benzaldehyde:
C₆H₅NHOH + C₆H₅CHO → C₆H₅N(O)=CHC₆H₅ + H₂O -
Reaction with NO⁺ sources to form cupferron:
C₆H₅NHOH + C₄H₉ONO + NH₃ → NH₄[C₆H₅N(O)NO] + C₄H₉OH
Predicted Reactivity of the Hydrochloride Salt
The hydrochloride salt form would likely modify the reactivity profile:
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The protonated nitrogen would exhibit decreased nucleophilicity
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The Bamberger rearrangement might be facilitated due to the acidic environment
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Reactions requiring the free nitrogen lone pair might necessitate prior neutralization
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Enhanced water solubility could enable reactions in aqueous media
Comparison with O-Phenylhydroxylamine Hydrochloride
O-phenylhydroxylamine hydrochloride is structurally distinct from N-phenyl hydroxylamine hydrochloride, with the hydroxylamine group bonded differently. Its synthesis involves:
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Reaction of sodium hydride with phenol in dimethylformamide
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Subsequent reaction with 2,4-dinitrophenoxy amine
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Treatment with hydrogen chloride gas
This process has achieved yields of approximately 40.6% with a purity of 97.3% . The synthesis method for O-phenylhydroxylamine hydrochloride provides insights into potential approaches for preparing N-phenyl hydroxylamine hydrochloride, particularly the salt formation step using dry hydrogen chloride gas.
Applications and Research Significance
Research Significance
The hydrochloride salt form offers several potential advantages:
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Enhanced stability for long-term storage and handling
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Improved solubility in aqueous media
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More controlled reactivity profile
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Potentially easier handling as a solid compared to the free base
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